Piperidine-1-sulfonyl fluoride
Overview
Description
Piperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C5H10FNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its utility in various chemical reactions and its role as a reagent in organic synthesis.
Mechanism of Action
Target of Action
Piperidine-1-sulfonyl fluoride, like other piperidine derivatives, is known to interact with various targets in the body. The benzyl-piperidine group, for example, is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Biochemical Pathways
Piperidine derivatives have been found to affect various biochemical pathways. For instance, piperidine has been described as activating signaling pathways like NF-κB, PI3k/Aκt etc., which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .
Pharmacokinetics
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
Piperidine derivatives have been found to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
It’s worth noting that the synthesis of piperidine derivatives is an important task of modern organic chemistry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is being pursued .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been found to exhibit a wide range of biological activities . They are key elements in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Cellular Effects
Piperidine derivatives have shown potential as anticancer agents . They have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Molecular Mechanism
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been found to exhibit various effects over time in laboratory settings .
Dosage Effects in Animal Models
Piperine, a piperidine alkaloid, has been studied at various dosages in animal models .
Metabolic Pathways
Piperidine derivatives have been found to be involved in the metabolism pathway of ring contraction by cytochrome P450 enzymes .
Transport and Distribution
Piperidine derivatives have been found to provide good binding to the catalytic site of enzymes, interacting with various amino acids .
Subcellular Localization
The study of subcellular localization of proteins using microscopy has been instrumental in understanding cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of piperidine with sulfuryl fluoride (SO2F2). The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme is as follows:
Piperidine+SO2F2→Piperidine-1-sulfonyl fluoride
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Piperidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Piperidine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: It is employed in biochemical studies to modify proteins and peptides.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Piperidine-1-carboxylic acid
- Piperidine-1-sulfonamide
Piperidine-1-sulfonyl fluoride stands out due to its unique combination of the piperidine ring and the sulfonyl fluoride group, making it a valuable reagent in both chemical and biological research.
Properties
IUPAC Name |
piperidine-1-sulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXRYWUKQFCOIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513881 | |
Record name | Piperidine-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63698-83-9 | |
Record name | Piperidine-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperidine-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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